Cas no 16275-53-9 (Thiourea,N-(2-methylpropyl)-N'-phenyl-)

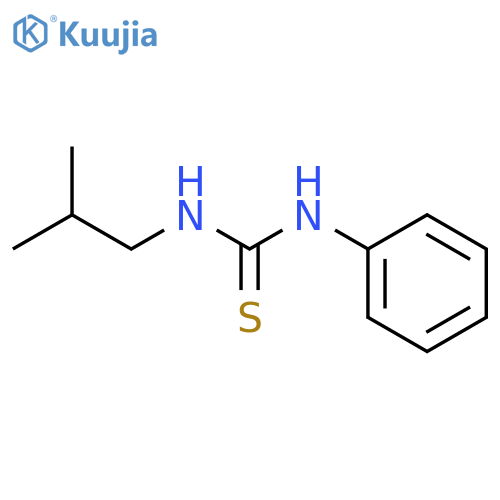

16275-53-9 structure

商品名:Thiourea,N-(2-methylpropyl)-N'-phenyl-

Thiourea,N-(2-methylpropyl)-N'-phenyl- 化学的及び物理的性質

名前と識別子

-

- Thiourea,N-(2-methylpropyl)-N'-phenyl-

- 1-(2-methylpropyl)-3-phenylthiourea

- 1-ISOBUTYL-3-PHENYL-THIOUREA

- N-(2-Methylpropyl)-N'-phenylthiourea

- 1-isobutyl-3-phenylthiourea

- AC1LGY8F

- CTK6A8633

- N-Isobutyl-N'-phenyl-thioharnstoff

- N-isobutyl-N'-phenyl-thiourea

- N-Phenyl-N'-isobutylthiourea

- NSC131984

- STK138344

- Urea, 1-isobutyl-3-phenyl-2-thio-

- NSC-131984

- SR-01000239998

- SCHEMBL5450124

- 16275-53-9

- HMS1588M08

- Thiourea, N-(2-methylpropyl)-N'-phenyl-

- AKOS003705627

- GYLIWROUPTWSLA-UHFFFAOYSA-N

- N-(2-Methylpropyl)-N/'-phenylthiourea

- SR-01000239998-1

- SCHEMBL10784241

- DTXSID30357498

- CS-0358189

- N-Isobutyl-N'-phenylthiourea #

-

- MDL: MFCD00089524

- インチ: InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)

- InChIKey: GYLIWROUPTWSLA-UHFFFAOYSA-N

- ほほえんだ: CC(CNC(NC1=CC=CC=C1)=S)C

計算された属性

- せいみつぶんしりょう: 208.10358

- どういたいしつりょう: 208.103

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.101

- ふってん: 292.9°Cat760mmHg

- フラッシュポイント: 131°C

- 屈折率: 1.606

- PSA: 24.06

- LogP: 3.09290

Thiourea,N-(2-methylpropyl)-N'-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 035198-1g |

1-Isobutyl-3-phenyl-thiourea |

16275-53-9 | 97% | 1g |

£71.00 | 2022-03-01 | |

| 1PlusChem | 1P00B5VQ-5g |

N-(2-Methylpropyl)-N'-phenylthiourea |

16275-53-9 | 97% | 5g |

$235.00 | 2025-02-25 | |

| A2B Chem LLC | AF20038-1g |

1-Isobutyl-3-phenylthiourea |

16275-53-9 | 97% | 1g |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AF20038-25g |

1-Isobutyl-3-phenylthiourea |

16275-53-9 | 97% | 25g |

$675.00 | 2024-04-20 | |

| Fluorochem | 035198-25g |

1-Isobutyl-3-phenyl-thiourea |

16275-53-9 | 97% | 25g |

£633.00 | 2022-03-01 | |

| Fluorochem | 035198-5g |

1-Isobutyl-3-phenyl-thiourea |

16275-53-9 | 97% | 5g |

£211.00 | 2022-03-01 | |

| 1PlusChem | 1P00B5VQ-1g |

N-(2-Methylpropyl)-N'-phenylthiourea |

16275-53-9 | 97% | 1g |

$79.00 | 2025-02-25 | |

| A2B Chem LLC | AF20038-5g |

1-Isobutyl-3-phenylthiourea |

16275-53-9 | 97% | 5g |

$225.00 | 2024-04-20 | |

| 1PlusChem | 1P00B5VQ-25g |

N-(2-Methylpropyl)-N'-phenylthiourea |

16275-53-9 | 97% | 25g |

$702.00 | 2025-02-25 |

Thiourea,N-(2-methylpropyl)-N'-phenyl- 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

16275-53-9 (Thiourea,N-(2-methylpropyl)-N'-phenyl-) 関連製品

- 13140-47-1(1-Phenyl-3-propyl-2-thiourea)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬